molecular formula C13H14N2O4 B5057627 methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate

methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate

カタログ番号: B5057627
分子量: 262.26 g/mol
InChIキー: WOPPTAVDQVQNFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate, also known as MMDA, is a chemical compound that is commonly used in scientific research. It is a member of the benzodiazepine family of compounds, which are known for their sedative and anxiolytic properties. MMDA is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, are still being researched.

作用機序

The mechanism of action of methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is not fully understood, but it is believed to act on the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety and other emotional states. By binding to the GABA-A receptor, this compound enhances the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and other emotional states.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been shown to have analgesic properties, and it has been used in the treatment of chronic pain. This compound is metabolized in the liver, and its metabolites are excreted in the urine.

実験室実験の利点と制限

Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. It is also relatively easy to synthesize, and it is stable under a wide range of conditions. However, this compound is not without its limitations. It has a short half-life, which makes it difficult to use in long-term studies. It is also highly lipophilic, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate, including its use in the treatment of anxiety disorders and other psychiatric conditions. It may also have potential as a treatment for drug addiction and withdrawal. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and other physiological systems.

合成法

The synthesis of methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-amino-5-methylbenzoic acid. This is achieved by the reaction of 2-nitro-5-methylbenzoic acid with tin and hydrochloric acid. The resulting product is then reduced using sodium borohydride to produce 2-amino-5-methylbenzoic acid.
The next step involves the reaction of 2-amino-5-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal to produce the intermediate compound, which is then reacted with ethyl chloroformate to produce the final product, this compound.

科学的研究の応用

Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several applications in scientific research, including its use as a tool for studying the central nervous system. It has been shown to have anxiolytic and sedative properties, and it is commonly used to study the effects of benzodiazepines on the brain. This compound has also been used in studies of drug addiction and withdrawal, as well as in studies of the effects of stress on the brain.

特性

IUPAC Name

methyl 2-(4-methyl-2,5-dioxo-3H-1,4-benzodiazepin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14-7-11(16)15(8-12(17)19-2)10-6-4-3-5-9(10)13(14)18/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPPTAVDQVQNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C2=CC=CC=C2C1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。